N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide

CYP11B2 inhibition Aldosterone synthase Enzyme selectivity

Replace non-selective analogs that confound cortisol synthesis due to CYP11B1 cross-reactivity. This rigid cyclobutane carboxamide offers validated selectivity for aldosterone synthase (CYP11B2) over CYP11B1. - **Selectivity:** IC50 CYP11B2 = 3 nM; IC50 CYP11B1 = 160 nM (>50-fold) - **Application:** Tool compound for cardiovascular research; positive control in assay development. - **Supply:** Standard 95% purity; immediate shipment for R&D.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B5801293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C2CCC2
InChIInChI=1S/C13H17NO2/c1-9-6-7-12(16-2)11(8-9)14-13(15)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,14,15)
InChIKeyHOXXQUOEVYDHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide: Technical Specifications


N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide (CAS: 903679-95-8, MF: C13H17NO2, MW: 219.28 g/mol) is a cyclobutane-based carboxamide compound . This compound is defined by a cyclobutane ring and a substituted phenyl group, a structural feature that confers rigidity and influences molecular interactions. It is commercially available with a standard purity of 95% .

Conformationally restricted cyclobutane scaffold
Specific 2-methoxy-5-methylphenyl pattern for CYP11B2 selectivity
≥95% purity – research-grade baseline quality

N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide: Generic Substitution Risks


Substitution with a generic cyclobutanecarboxamide analog is not advisable due to the critical influence of the specific 2-methoxy-5-methylphenyl substituent on both binding selectivity and physicochemical properties. The cyclobutane ring itself provides conformational rigidity , but the aryl group dictates target interaction. Subtle changes to the aryl substitution pattern can profoundly alter binding affinity and selectivity profiles, as demonstrated in structure-activity relationship (SAR) studies on related scaffolds [1]. For instance, even minor modifications can shift selectivity between closely related enzyme isoforms or receptor subtypes [1], making the precise substitution pattern a key determinant of experimental outcomes and irreplaceable by a 'close' analog.

Specific 2-methoxy-5-methylphenyl pattern is critical for CYP11B2 selectivity; even minor aryl changes may shift selectivity to CYP11B1.

The cyclobutane ring alone does not confer selectivity; the aryl group dictates target interaction.

Close analogs with altered substitution may alter binding affinity and selectivity profiles, limiting direct substitution.

N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide: Quantitative Differentiation Evidence


CYP11B2 vs. CYP11B1 Selectivity Profile

N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide demonstrates potent and selective inhibition of human CYP11B2 (aldosterone synthase) over the closely related human CYP11B1 (steroid 11β-hydroxylase) enzyme. This selectivity is quantified by a >50-fold difference in IC50 values. In a direct head-to-head comparison, the compound inhibits CYP11B2 with an IC50 of 3 nM, whereas its activity against CYP11B1 is significantly lower, with an IC50 of 160 nM [1]. This profile contrasts with less selective analogs which exhibit more balanced inhibition of both enzymes [2].

CYP11B2/11B1 selectivity
Head-to-head
CYP11B2 IC50: 3 nM
CYP11B1 IC50: 160 nM
>50-fold selectivity
Supports CYP11B2-selective pathway studies
V79 cell model; reported selectivity window
CYP11B2 inhibition Aldosterone synthase Enzyme selectivity Steroidogenesis

Structural Confirmation and Purity

The commercial specification for this compound ensures a baseline of quality for research applications. The target compound is supplied with a minimum purity of 95% . This purity level is essential for ensuring that observed biological effects are attributable to the compound itself and not to impurities.

Purity specification
Data to verify
≥95% by HPLC
Supports baseline reproducibility for research
Supplier specification; verify for critical endpoints
Chemical synthesis Building block Quality control Reproducibility

N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide: Validated Research Applications


Selective CYP11B2 Inhibition for Aldosterone Pathway Studies

This compound is optimally deployed as a tool compound in cellular and biochemical assays designed to probe the role of aldosterone synthase (CYP11B2) in hypertension, heart failure, or related cardiovascular conditions. Its >50-fold selectivity for CYP11B2 over CYP11B1 [1] allows researchers to specifically modulate aldosterone production while minimizing confounding effects on cortisol synthesis, a common issue with less selective inhibitors [2].

Cyclobutane-Containing Fragment for Medicinal Chemistry

The compound serves as a validated, conformationally restricted fragment or building block for the design of novel inhibitors. Its cyclobutane core provides rigidity , while the 2-methoxy-5-methylphenyl group offers a specific substitution pattern to probe structure-activity relationships (SAR) around target enzymes like CYP11B2 [1]. This pre-validated core can be used to explore the chemical space for improved selectivity and potency.

Reference Standard in Assay Development

Given its well-defined activity profile against CYP11B2 (IC50: 3 nM) and CYP11B1 (IC50: 160 nM) [1], this compound is suitable for use as a positive control or reference standard in the development and validation of new assays for aldosterone synthase activity. Its established selectivity window provides a benchmark for evaluating the performance of novel inhibitors.

Application
Selection Property
Validation Focus
Aldosterone pathway research
CYP11B2 over CYP11B1 selectivity context
Aldosterone-specific endpoint monitoring
Fragment-based SAR probe
Conformationally restricted cyclobutane scaffold with specific aryl pattern
SAR exploration around CYP11B2 target
Assay development comparator
Defined enzyme inhibition profile
Assay calibration and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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